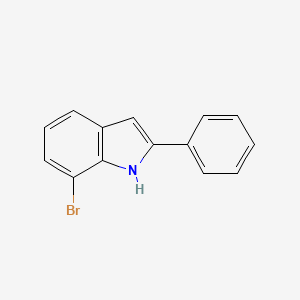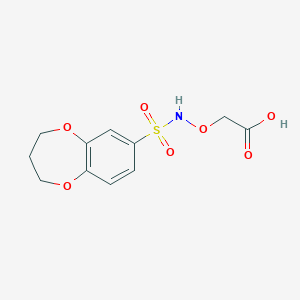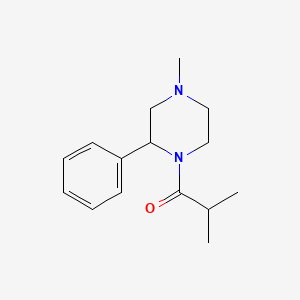![molecular formula C11H14ClN3O2 B7567252 2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide](/img/structure/B7567252.png)
2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CMAA and is a member of the acetamide class of compounds. CMAA has been synthesized through various methods and has been studied extensively in vitro and in vivo to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of CMAA is not fully understood. However, studies have suggested that CMAA may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, CMAA may exert its antimicrobial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
CMAA has been shown to possess various biochemical and physiological effects. In vitro studies have shown that CMAA can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, CMAA has been shown to possess antimicrobial activity against various bacterial strains. In vivo studies have shown that CMAA can inhibit tumor growth in mice.
Avantages Et Limitations Des Expériences En Laboratoire
CMAA possesses various advantages and limitations for lab experiments. One advantage is that CMAA is relatively easy to synthesize, making it readily available for scientific research. Additionally, CMAA has been shown to possess potent antitumor and antimicrobial activity in vitro and in vivo. However, one limitation is that the mechanism of action of CMAA is not fully understood, making it difficult to optimize its therapeutic potential.
Orientations Futures
For research on CMAA include further elucidation of its mechanism of action and optimization of its therapeutic potential. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of CMAA in vivo. Finally, future research may focus on the development of CMAA derivatives with improved therapeutic potential.
Méthodes De Synthèse
CMAA can be synthesized through various methods, including the reaction of 3-chloro-2-methylaniline with ethyl chloroacetate to form ethyl 2-(3-chloro-2-methylanilino)-2-oxoacetate. This intermediate can then be reacted with ammonia to form CMAA. Other methods include the reaction of 3-chloro-2-methylaniline with acetic anhydride to form N-(3-chloro-2-methylanilino)acetamide, which is then reacted with ethyl chloroacetate to form CMAA.
Applications De Recherche Scientifique
CMAA has been studied extensively in scientific research due to its potential therapeutic applications. CMAA has been shown to possess antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, CMAA has been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
2-amino-N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-7-8(12)3-2-4-9(7)15-11(17)6-14-10(16)5-13/h2-4H,5-6,13H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXWLLVWICAKEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Acetamidophenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567169.png)
![2-[(4-Tert-butylphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567184.png)
![2-[(3-Bromo-4-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567191.png)
![8-Bromo-1,3-dimethyl-9-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B7567198.png)
![2-[(5-Bromo-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567204.png)
![Cyclopropyl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7567210.png)
![3,4-dichloro-N-[2-oxo-2-[[1-(oxolan-2-ylmethyl)pyrazol-4-yl]amino]ethyl]benzamide](/img/structure/B7567227.png)

![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7567236.png)




![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylmethanesulfonamide](/img/structure/B7567283.png)